molecular formula C18H11ClN4O3 B257382 5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B257382
M. Wt: 366.8 g/mol
InChI Key: KVQYSZWHLBJBDE-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of isoxazolecarboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the isoxazole ring with a 4-chlorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a nitrile.

    Coupling of the Isoxazole and Oxadiazole Rings: The final step involves the coupling of the isoxazole and oxadiazole rings through an amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, replacing the chlorine atom with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule, including its interactions with various enzymes and receptors.

Medicine

The compound could be investigated for its potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industrial applications, the compound may be used in the development of new agrochemicals, polymers, or other materials with desirable properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-3-isoxazolecarboxamide: Lacks the oxadiazole ring.

    N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide: Lacks the chlorophenyl group.

    5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-isoxazolecarboxamide: Has a different substitution pattern on the isoxazole ring.

Uniqueness

The unique combination of the chlorophenyl, oxadiazole, and isoxazolecarboxamide moieties in 5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H11ClN4O3

Molecular Weight

366.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H11ClN4O3/c19-13-8-6-11(7-9-13)15-10-14(21-25-15)18(24)20-17-16(22-26-23-17)12-4-2-1-3-5-12/h1-10H,(H,20,23,24)

InChI Key

KVQYSZWHLBJBDE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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